molecular formula C13H15FO5 B13933492 3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid

3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid

Cat. No.: B13933492
M. Wt: 270.25 g/mol
InChI Key: KLFAHOWQVBWQOZ-UHFFFAOYSA-N
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Description

3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid is an organic compound that features a unique combination of functional groups, including a dioxane ring, a fluorine atom, and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5,5-dimethyl-1,3-dioxane with appropriate fluorinated and hydroxylated benzene derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the fluorine atom .

Scientific Research Applications

3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxybenzoic acid moiety can interact with enzymes and receptors, while the fluorine atom can enhance the compound’s binding affinity and stability. The dioxane ring may contribute to the overall conformation and reactivity of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H15FO5

Molecular Weight

270.25 g/mol

IUPAC Name

3-(5,5-dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid

InChI

InChI=1S/C13H15FO5/c1-13(2)5-18-12(19-6-13)8-3-7(11(16)17)4-9(14)10(8)15/h3-4,12,15H,5-6H2,1-2H3,(H,16,17)

InChI Key

KLFAHOWQVBWQOZ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)C2=C(C(=CC(=C2)C(=O)O)F)O)C

Origin of Product

United States

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